molecular formula C10H16O B13979822 3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- CAS No. 6754-27-4

3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl-

Cat. No.: B13979822
CAS No.: 6754-27-4
M. Wt: 152.23 g/mol
InChI Key: PEJDZTZLIFVHJT-UHFFFAOYSA-N
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Description

4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde precursor under acidic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde is carried out through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification stages. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 4,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid.

    Reduction: 4,6,6-Trimethylcyclohex-3-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the fragrance industry.

Properties

CAS No.

6754-27-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h4,7,9H,5-6H2,1-3H3

InChI Key

PEJDZTZLIFVHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)(C)C)C=O

Origin of Product

United States

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